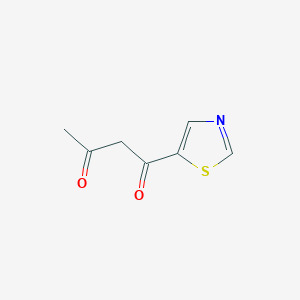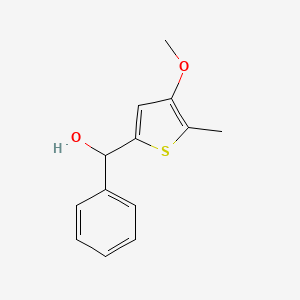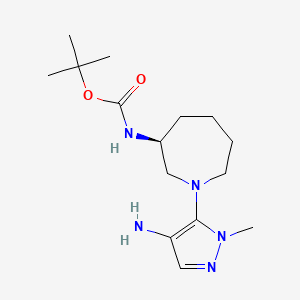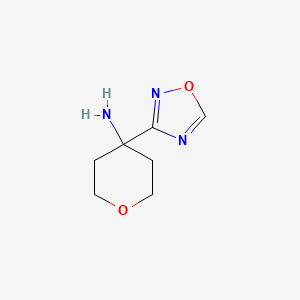
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is a chemical compound with the molecular formula C7H12ClN3O2. It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the amine group.
Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antibacterial agent.
Materials Science: The unique properties of the oxadiazole ring make this compound useful in the development of new materials with enhanced thermal stability and mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions due to its ability to form hydrogen bonds and interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure without additional functional groups.
1,2,5-Oxadiazole: Another regioisomer of oxadiazole with different properties.
1,3,4-Oxadiazole: A different isomer with unique chemical behavior.
Uniqueness
4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is unique due to the presence of both the oxadiazole ring and the oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)oxan-4-amine |
InChI |
InChI=1S/C7H11N3O2/c8-7(1-3-11-4-2-7)6-9-5-12-10-6/h5H,1-4,8H2 |
InChI Key |
GIKUZGHIKMDENY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=NOC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)


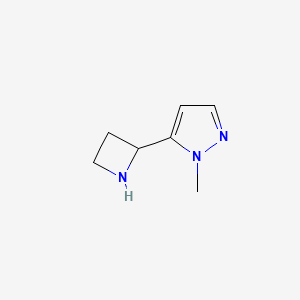


![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)

![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
